Boc-Sar-OtBu
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Overview
Description
Boc-Sar-OtBu: is a compound that belongs to the class of Boc-protected amino acids. The term “Boc” stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amines from unwanted reactions. “Sar” refers to sarcosine, a derivative of the amino acid glycine, and “OtBu” stands for tert-butyl ester, which is used to protect carboxyl groups. This compound is commonly used in peptide synthesis and other organic synthesis applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sar-OtBu typically involves the protection of the amine group of sarcosine with the Boc group and the protection of the carboxyl group with the tert-butyl ester. The reaction can be carried out under aqueous or anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or triethylamine . The reaction conditions may vary, but common methods include:
- Stirring a mixture of sarcosine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of sarcosine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C.
- Adding sarcosine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Boc-Sar-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Scientific Research Applications
Boc-Sar-OtBu has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Biological Research: Used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-Sar-OtBu primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine group of sarcosine from unwanted reactions, allowing selective reactions to occur at other functional groups. The tert-butyl ester protects the carboxyl group, preventing it from participating in reactions until deprotection is desired .
Comparison with Similar Compounds
Boc-Gly-OtBu: Similar to Boc-Sar-OtBu but with glycine instead of sarcosine.
Boc-Ala-OtBu: Contains alanine instead of sarcosine.
Boc-Val-OtBu: Contains valine instead of sarcosine.
Uniqueness: this compound is unique due to the presence of sarcosine, which imparts different steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the properties of sarcosine are desired .
Properties
Molecular Formula |
C12H23NO4 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)8-13(7)10(15)17-12(4,5)6/h8H2,1-7H3 |
InChI Key |
ZPFRUOXPACEJCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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